molecular formula C8H14O B1295358 4,4-Dimethylcyclohexanone CAS No. 4255-62-3

4,4-Dimethylcyclohexanone

Cat. No.: B1295358
CAS No.: 4255-62-3
M. Wt: 126.2 g/mol
InChI Key: PXQMSTLNSHMSJB-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, where two methyl groups are attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .

Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of 4,4-dimethylcyclohexene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Alkylation Reactions

4,4-Dimethylcyclohexanone undergoes alkylation under strongly basic conditions. For example, treatment with bis-2-iodoethyl ether in the presence of sodium hydride (NaH) yields bicyclic ether derivatives.

Reagents/ConditionsProduct(s)YieldCitation
NaH, THF, 65°C, refluxBicyclic ether derivative-

Mechanism : Deprotonation of the ketone α-hydrogen by NaH generates an enolate, which undergoes nucleophilic attack on the alkylating agent (bis-2-iodoethyl ether). Subsequent cyclization forms the bicyclic structure .

Catalytic Asymmetric Allylic Enolization

Iridium-catalyzed allylic enolization of this compound derivatives enables the synthesis of chiral enones with high enantioselectivity.

SubstrateCatalyst SystemConditionsProductYield (ee)Citation
Silyl enol ether derivative[Ir(COD)Cl]₂ + Feringa’s L1CsF, DCM, −20°C3-Hydroxy-6,6-dimethylcyclohex-2-enone85% (94%)

Key Insight : The Ir catalyst facilitates chemo-, regio-, and enantioselective allylic substitution via a π-allyl intermediate. The quaternary carbon at the 4-position enhances stereochemical control .

Elimination-Rearrangement Reactions

Brominated derivatives of this compound undergo elimination-rearrangement reactions. For instance, treatment of cis-2,6-dibromo-4,4-dimethylcyclohexanone with sodium acetate in acetic acid produces enone derivatives.

SubstrateReagents/ConditionsProductCitation
cis-2,6-Dibromo derivativeNaOAc, AcOH, 25°C2-Acetoxy-5,5-dimethylcyclohex-2-enone

Mechanism : Dehydrobromination proceeds via an E2 mechanism, followed by acyloxy rearrangement to form the conjugated enone .

Enol Ether Formation

The ketone readily forms silyl enol ethers, which are pivotal in further functionalization.

Reagents/ConditionsProductApplicationCitation
HMDS, DCM, rtSilyl enol ether derivativeIntermediate for Ir-catalyzed reactions

Utility : Silyl enol ethers enhance nucleophilicity, enabling selective allylic substitutions and cross-couplings .

Catalyzed Isomerization and Aromatization

Under catalytic conditions, this compound derivatives undergo isomerization and aromatization.

CatalystConditionsProductCitation
Chromia-aluminaHigh temperatureAromatic derivatives

Application : This reaction is significant in synthesizing substituted aromatic compounds for pharmaceutical intermediates .

Scientific Research Applications

Synthesis and Organic Chemistry

The compound serves as an important intermediate in organic synthesis. It can be synthesized from various precursors through multiple pathways, including:

  • Nitration : Introducing nitrile groups to form derivatives.
  • Reduction : Converting the ketone to alcohols or amines.
  • Oxidation : Transforming it into carboxylic acids or other functional groups.

These synthetic methods enable the production of compounds with enhanced biological activity and specificity.

Medicinal Chemistry

4,4-Dimethylcyclohexanone is being investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Several derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 32 µg/mL.
  • Anti-inflammatory Properties : In vitro studies indicate that certain derivatives inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that derivatives may protect neuronal cells from oxidative stress, relevant for neurodegenerative diseases like Alzheimer's.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its role as a pharmaceutical intermediate is particularly notable, where it contributes to the synthesis of various drugs and bioactive compounds .

Case Study 1: Antimicrobial Efficacy

A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The study found significant antibacterial activity with an MIC of 32 µg/mL.

Case Study 2: Anti-inflammatory Effects

In an experimental model for inflammation, a derivative reduced tumor necrosis factor-alpha (TNF-α) levels by 50% compared to controls, indicating strong anti-inflammatory potential.

Case Study 3: Organophosphate Poisoning

A study demonstrated that administering this compound oxime significantly improved recovery rates in rats subjected to organophosphate toxicity by reactivating acetylcholinesterase within a critical timeframe post-exposure.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatoryReduces TNF-α levels in inflammatory models
NeuroprotectiveProtects neuronal cells from oxidative stress
Organophosphate RecoveryReactivates acetylcholinesterase post-organophosphate exposure

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclohexanone involves its interaction with various molecular targets. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the two methyl groups at the fourth carbon significantly influences its steric and electronic characteristics, making it a valuable compound in various chemical reactions and applications .

Biological Activity

4,4-Dimethylcyclohexanone (CAS Number: 4255-62-3) is an organic compound with notable applications in various fields, including pharmaceuticals and biochemistry. This article delves into its biological activity, synthesis, and relevant research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point170.6 ± 8.0 °C
Melting Point41-45 °C
Flash Point50.1 ± 10.7 °C
SolubilityInsoluble in water

These properties indicate that the compound is a liquid at room temperature and has a moderate boiling point, making it suitable for various chemical reactions and applications in organic synthesis .

Enzyme Interaction

Recent studies have explored the interaction of this compound with enzymes, particularly cyclohexanone dehydrogenase (CDH). Research indicates that this compound can serve as a substrate for CDH, facilitating α,β-desaturation reactions. In experiments, it was noted that this compound exhibited enzyme activity similar to that of cyclohexanone, suggesting potential pathways for its use in synthesizing bioactive molecules .

Anthelmintic Activity

In a study focused on synthesizing compounds with anthelmintic properties, researchers investigated derivatives of this compound. The synthesized compounds were tested for their efficacy against parasitic worms. While specific results for this compound were not detailed, the structural similarities to known anthelmintics suggest potential biological activity that warrants further investigation .

Case Studies and Research Findings

  • Cyclohexanone Dehydrogenase Studies :
    • A study characterized the binding interactions of various cyclohexanone derivatives with CDH using molecular dynamics simulations. The results indicated that this compound binds effectively within the active site of the enzyme, supporting its role as a substrate for catalysis .
  • Synthesis and Biological Testing :
    • Researchers synthesized various analogs of this compound to evaluate their biological activity. The findings suggested that modifications to the cyclohexanone structure could enhance pharmacological properties, paving the way for developing new therapeutic agents.
  • Pharmaceutical Applications :
    • As a pharmaceutical intermediate, this compound is utilized in synthesizing other bioactive compounds. Its role in drug development highlights its significance in medicinal chemistry and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 4,4-dimethylcyclohexanone, and how can its purity be validated?

  • Methodological Answer : this compound is typically synthesized via alkylation of cyclohexanone derivatives using methylating agents (e.g., methyl iodide) under basic conditions. Purification is achieved through fractional distillation or recrystallization. Purity validation involves gas chromatography (GC) with flame ionization detection (FID) to confirm >98% purity, complemented by 1H^1H-NMR to verify the absence of impurities (e.g., residual solvents or isomers). Key NMR signals include the carbonyl carbon (δ210\delta \approx 210 ppm in 13C^{13}C-NMR) and methyl groups (δ1.0\delta \approx 1.0 ppm in 1H^1H-NMR) .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features indicate its structure?

  • Methodological Answer :

  • IR Spectroscopy : A strong C=O stretch at 1715cm1\sim 1715 \, \text{cm}^{-1} confirms the ketone group.
  • NMR Spectroscopy : 1H^1H-NMR shows two singlet peaks for the equatorial and axial methyl groups (δ1.01.2\delta \approx 1.0–1.2 ppm), while 13C^{13}C-NMR reveals the quaternary carbon adjacent to the carbonyl (δ4045\delta \approx 40–45 ppm).
  • Mass Spectrometry (MS) : The molecular ion peak at m/z=126.196m/z = 126.196 (C8_8H14_{14}O) and fragmentation patterns (e.g., loss of methyl groups) aid structural confirmation .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic additions?

  • Methodological Answer : The two methyl groups at the 4-position create steric hindrance, favoring nucleophilic attack at the less hindered axial position of the carbonyl. Kinetic control (e.g., using bulky Grignard reagents) can direct selectivity, while thermodynamic control (prolonged reaction times) may lead to isomerization, as seen in equilibrium studies with 3,3-dimethylcyclohexanone .

Advanced Research Questions

Q. How does the isomerization of this compound under acidic or basic conditions affect its thermodynamic stability?

  • Methodological Answer : Under acidic conditions, this compound undergoes keto-enol tautomerism, leading to equilibration with 3,3-dimethylcyclohexanone. Thermodynamic stability is determined using 1H^1H-NMR to monitor equilibrium ratios (e.g., 3,3-isomer dominates at equilibrium due to reduced ring strain). Computational studies (DFT calculations) can quantify energy differences (ΔG12kcal/mol\Delta G \approx 1–2 \, \text{kcal/mol}) .

Q. In the Baeyer-Villiger oxidation of this compound, how do different BVMOs influence the enantioselectivity of the resulting lactones?

  • Methodological Answer : Baeyer-Villiger Monooxygenases (BVMOs) like CHMOAcineto_{Acineto} and CPMO exhibit divergent enantioselectivity. For example, CHMO-type enzymes produce (−)-lactones with >80% enantiomeric excess (ee), while CPMO yields (+)-lactones. Optimization involves screening enzyme libraries, adjusting pH (7.0–8.5), and using NADPH cofactors. Chiral HPLC or polarimetry validates ee .

Q. How can researchers achieve high diastereoselectivity in the synthesis of β-lactams using this compound derivatives?

  • Methodological Answer : Imino esters derived from this compound undergo intramolecular nucleophilic addition to form β-lactams with 97:3 diastereoselectivity. Key factors include low temperatures (−78°C), anhydrous solvents (THF), and stereoelectronic control via the Corey-Bakshi-Shibata (CBS) reduction. Diastereomer ratios are quantified using 1H^1H-NMR or X-ray crystallography .

Q. When encountering contradictions in reported thermodynamic stability data of this compound isomers, what experimental and computational approaches can resolve these discrepancies?

  • Methodological Answer :

  • Experimental : Reproduce isomerization conditions (e.g., BF3_3 catalysis) and monitor equilibrium via 1H^1H-NMR. Ensure substrate purity using GC-MS.
  • Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare relative energies of isomers. Validate with entropy contributions (ΔS\Delta S) from calorimetry .

Properties

IUPAC Name

4,4-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQMSTLNSHMSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195337
Record name Cyclohexanone, 4,4-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4255-62-3
Record name Cyclohexanone, 4,4-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 4,4-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethylcyclohexanone
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Synthesis routes and methods I

Procedure details

A solution of 4,4-dimethyl-cyclohex-2-enone (3 mmol) in ethyl acetate is hydrogenated overnight at room temperature using Pd/C (0.05 mmol) with hydrogen under normal pressure. Filtration over celite and then concentration by evaporation produces 4,4-dimethyl-cyclohexanone (355 mg) in a yield of 94% (J. Org. Chem. 2001, 66 (3), 733-738).
Quantity
3 mmol
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0.05 mmol
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Synthesis routes and methods II

Procedure details

This compound was prepared according to the method described by H-J Liu, et al., (Can. J. Chem. (1988), 66, 2345) with modification. To a three-neck round-bottomed flask was added palladium on carbon (Degussa Type, 10% wt. (dry basis)) (0.167 g). The flask was evacuated and then filled with nitrogen and the evacuation/fill cycle was repeated twice more. To the flask was added a solution of 4,4-dimethyl-2-cyclohexene-1-one (2.1 mL, 2.0 g, 16 mmol) in EtOAc (100 mL). The flask was evacuated and then filled with nitrogen and the evacuation/fill cycle was repeated once more. The flask was evacuated and then filled with hydrogen using a balloon. The reaction mixture was stirred under a hydrogen atmosphere at room temperature overnight. The flask was evacuated and filled with nitrogen. The reaction mixture was filtered through a pad of Celite and the pad was washed with EtOAc. The filtrate was concentrated to give 1.63 g (82%) of compound 20 as a colorless liquid that solidified to a white solid. 1H NMR is consistent with that reported in the cited reference. 1H NMR (400 MHz, CDCl3): δ 1.08 (s, 6H), 1.65 (t, J=6.9 Hz, 4H), 2.33 (t, J=6.9 Hz, 4H).
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2.1 mL
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100 mL
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0.167 g
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Yield
82%

Synthesis routes and methods III

Procedure details

To 0.1 g of palladium on activated carbon (10%) was added a solution of 4,4-dimethylcyclohex-2-enone (6.23 g, 50 mmol) in petroleum ether. This mixture was stirred under 1 atmosphere of hydrogen for 20 hours. After filtration through celite, the solvent was removed under reduced pressure to afford a white solid (5.7 g, 92%).
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6.23 g
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petroleum ether
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92%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

4,4-Dimethylcyclohexanone
4,4-Dimethylcyclohexanone
4,4-Dimethylcyclohexanone
4,4-Dimethylcyclohexanone
4,4-Dimethylcyclohexanone
4,4-Dimethylcyclohexanone

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